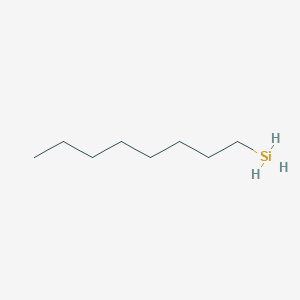
Dimethoxymethylsilane
Descripción general
Descripción
Dimethoxymethylsilane is an organosilicon compound with the chemical formula CH₃Si(OCH₃)₂ . It is a colorless liquid that is primarily used in the synthesis of various silicon-based materials. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethoxymethylsilane can be synthesized through the reaction of methyltrichlorosilane with methanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane. The general reaction is as follows: [ \text{CH}_3\text{SiCl}_3 + 2\text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_2 + 2\text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar methods but with optimized conditions for higher yields and purity. The process involves the careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: Dimethoxymethylsilane undergoes various types of reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Reduction: Acts as a reducing agent in the presence of catalysts.
Substitution: Methoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.
Reduction: Often catalyzed by copper hydride complexes.
Substitution: Requires nucleophiles like amines or alcohols under basic conditions.
Major Products:
Hydrosilylation: Produces organosilicon compounds with Si-C bonds.
Reduction: Yields reduced organic compounds and silanols.
Substitution: Forms new organosilicon compounds with varied functional groups.
Aplicaciones Científicas De Investigación
Dimethoxymethylsilane has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of silicon-based polymers and materials.
Biology: Employed in the preparation of biocompatible coatings and materials.
Medicine: Utilized in drug delivery systems and medical devices.
Industry: Key component in the production of adhesives, sealants, and coatings.
Mecanismo De Acción
The mechanism by which dimethoxymethylsilane exerts its effects involves the formation of silicon-oxygen and silicon-carbon bonds. In hydrosilylation reactions, the silicon-hydrogen bond adds across double or triple bonds in organic compounds, facilitated by metal catalysts. The reactivity of the methoxy groups allows for substitution reactions, leading to the formation of diverse organosilicon compounds.
Comparación Con Compuestos Similares
Dimethyldiethoxysilane: Similar in structure but with ethoxy groups instead of methoxy groups.
Trimethoxymethylsilane: Contains three methoxy groups attached to silicon.
Diethoxymethylsilane: Features two ethoxy groups and one methyl group attached to silicon.
Uniqueness: Dimethoxymethylsilane is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications. Its methoxy groups provide a good leaving group for substitution reactions, while the methyl group offers steric protection, enhancing its stability compared to other silanes.
Propiedades
IUPAC Name |
dimethoxymethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10O2Si/c1-4-3(6)5-2/h3H,1-2,6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYQWMDBQFSCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[SiH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium;[4-(dimethylamino)-2-methylphenyl]phosphinate](/img/structure/B7823174.png)





![sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate](/img/structure/B7823198.png)






